N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide
Description
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Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H21NO4S/c1-24-18-9-7-15(8-10-18)13-20(17-11-12-25(22,23)14-17)19(21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
InChI Key |
WSCDEUXSWJQTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity by reviewing existing literature, discussing its synthesis, and summarizing relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene core with a dioxido group, along with a benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 319.39 g/mol. The presence of the methoxy group and the dioxido group may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Tetrahydrothiophene Core : This is achieved through reactions involving sulfur-containing compounds.
- Introduction of the Benzamide Moiety : This can be performed via acylation reactions using appropriate benzoyl chlorides.
- Methoxy Substitution : The methoxy group can be introduced through methylation reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound may inhibit cell proliferation in various cancer cell lines, similar to other compounds containing thiophene and benzamide structures. For instance, compounds with similar frameworks have shown effectiveness against breast cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, which could be explored through in vitro assays measuring cytokine release or nitric oxide production in macrophages.
Case Studies and Research Findings
A review of literature highlights several key findings related to the biological activity of similar compounds:
These studies indicate that compounds with similar structural motifs to this compound can effectively target cancer pathways and exhibit significant anticancer properties.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell signaling pathways, such as EGFR and HER-2 .
- Induction of Apoptosis : The generation of ROS has been linked to apoptosis in cancer cells, suggesting that this compound may activate apoptotic pathways through oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
